molecular formula C34H35N3O7 B1662885 Dofequidar fumarate

Dofequidar fumarate

Cat. No.: B1662885
M. Wt: 597.7 g/mol
InChI Key: QIAVTDQTRFYXSD-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dofequidar fumarate (MS-209 fumarate) is an orally active quinoline derivative developed to reverse multidrug resistance (MDR) in cancer therapy. It primarily inhibits ATP-binding cassette (ABC) transporters, including ABCB1/P-glycoprotein (P-gp) and ABCG2/breast cancer resistance protein (BCRP), which are overexpressed in drug-resistant cancer cells and cancer stem-like side population (SP) cells . By blocking these efflux pumps, dofequidar increases intracellular retention of chemotherapeutic agents such as doxorubicin, vincristine, and docetaxel, thereby enhancing their efficacy .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dofequidar fumarate is synthesized through a multi-step process involving the reaction of quinoline derivatives with piperazine and diphenylacetyl chloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Structural Composition

Dofequidar fumarate (C₃₀H₃₁N₃O₃) consists of three key structural moieties:

  • Quinoline ring : A bicyclic aromatic system (COC1=CC=CC2=C1C=CC=N2) critical for its inhibitory activity against ABC transporters .

  • Piperazine linker : A six-membered nitrogen-containing ring (CN1CCN(CC1)) connecting the quinoline and diphenylethanone groups .

  • Diphenylethanone core : A central ketone group (C(=O)) flanked by two phenyl rings (C(C1=CC=CC=C1)C1=CC=CC=C1) .

The fumarate salt is formed by protonation of the piperazine’s nitrogen atoms, enhancing aqueous solubility for therapeutic use .

Pharmacological Interactions

This compound’s chemical structure enables its role as an ABC transporter inhibitor:

ABC Transporter Mechanism Key Findings
ABCG2/BCRP Inhibits drug effluxReduces side population (SP) cancer cells via ABCG2 inhibition .
ABCB1/P-gp Blocks efflux pumpsSynergizes with chemotherapeutics (e.g., irinotecan) in ABCB1-overexpressing cells .
ABCC1/MRP1 Suppresses multidrug resistanceEnhances cisplatin efficacy in osteosarcoma by inhibiting P-gp-mediated resistance .

Stability and Metabolism

  • Chemical stability : Predicted logP values (3.87–3.95) and low water solubility (0.0199 mg/mL) suggest lipophilic properties and potential for poor aqueous stability .

  • Metabolic pathways : Limited data available; DrugBank notes “Metabolism: Not Available” and “Route of elimination: Not Available” .

Research Challenges

The lack of detailed reaction data in the provided sources highlights gaps in understanding this compound’s synthesis and degradation pathways. Future studies could explore:

  • Synthesis optimization : Alternative routes to improve yield or reduce impurities.

  • Metabolic profiling : Identification of metabolites and enzymatic pathways.

  • Stability kinetics : pH-dependent degradation and formulation strategies.

Scientific Research Applications

Key Applications

  • Reversal of Multidrug Resistance
    • Dofequidar fumarate has shown potent activity in reversing MDR in several preclinical models. In studies involving vincristine-resistant P388/VCR and Adriamycin-resistant P388/ADM cell lines, dofequidar effectively restored sensitivity to these chemotherapeutics at concentrations as low as 1 μM .
  • Combination Therapy
    • In vivo studies have demonstrated that combining dofequidar with other chemotherapeutics such as docetaxel significantly inhibits tumor growth. For instance, in mouse models bearing HCT-15 xenografts, this combination therapy resulted in remarkable tumor growth suppression .
  • Targeting Cancer Stem Cells
    • Dofequidar has been reported to sensitize cancer stem-like side population (SP) cells to chemotherapy by inhibiting ABCG2/BCRP-mediated drug export. This action is crucial as SP cells are often implicated in tumor initiation and relapse due to their inherent drug resistance .
  • Clinical Trials and Efficacy
    • Phase III clinical trials have indicated that dofequidar is effective in patients who have not received prior chemotherapy, suggesting its potential as a first-line agent in overcoming MDR .

Data Summary

Application Details
Reversal of MDREffective at low concentrations (1 μM) in various resistant cell lines .
Combination TherapyEnhances efficacy of docetaxel and other drugs in vivo .
Targeting Cancer Stem CellsInhibits ABCG2/BCRP, increasing sensitivity to chemotherapy in SP cells .
Clinical TrialsDemonstrated efficacy in untreated patients during Phase III trials .

Case Studies

  • In Vitro Studies : Research showed that dofequidar significantly reduced the viability of K562/ADM cells resistant to doxorubicin when combined with the chemotherapeutic agent, highlighting its potential in clinical settings where patients exhibit MDR .
  • In Vivo Models : In a study involving MCF-7/ADM-bearing mice, dofequidar was able to reverse drug resistance effectively, allowing for improved outcomes with standard chemotherapy regimens .

Mechanism of Action

Dofequidar fumarate exerts its effects by binding to the drug-binding site of the transmembrane P-glycoprotein efflux pump. This binding inhibits the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug concentrations and enhanced cytotoxicity. The molecular targets involved include the P-glycoprotein efflux pump and other related transporters .

Comparison with Similar Compounds

Mechanism of Action

  • ABCB1/P-gp Inhibition : Competitively binds to P-gp’s drug-binding site, preventing the efflux of substrates like anthracyclines and taxanes .
  • ABCG2/BCRP Inhibition : Reduces drug export in SP cells, sensitizing chemotherapy-resistant cancer stem cells (CSCs) .
  • Broad-Spectrum Activity : Unlike selective inhibitors, dofequidar targets multiple ABC transporters (ABCB1, ABCC1/MRP1, ABCG2), offering a broader MDR-reversal profile .

Clinical Development Phase III trials in advanced breast cancer demonstrated a 10.5% absolute increase in response rate when combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF).

Dofequidar fumarate is part of a class of MDR-reversing agents that modulate ABC transporters. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Similar MDR Modulators
Compound Targets Administration Key Clinical Findings Limitations References
Dofequidar ABCB1, ABCC1, ABCG2 Oral Improved PFS in breast cancer subgroups; effective in CSC-rich SP cells . Mixed Phase III results; hematologic toxicity . [1, 2, 14]
Tariquidar ABCB1 IV Failed Phase III trials in lung/ovarian cancer; no survival benefit . Poor pharmacokinetics; limited BCRP inhibition . [3, 11]
Zosuquidar ABCB1 IV No OS benefit in Phase III AML trials; P-gp specificity limits scope . Narrow target spectrum . [4]
Elacridar ABCB1, ABCG2 Oral Enhanced topotecan bioavailability in Phase I; limited efficacy in solid tumors . Drug interactions due to CYP3A4 inhibition . [9]
Verapamil ABCB1 Oral/IV Early MDR modulator; low potency and cardiotoxicity limit use . Non-selective; adverse effects . [19]
Key Differentiators of Dofequidar

Dual Transporter Inhibition : Unlike tariquidar or zosuquidar, dofequidar inhibits both ABCB1 and ABCG2, addressing resistance mediated by multiple transporters .

CSC Targeting : Reduces SP cell populations by blocking ABCG2/BCRP, a key mechanism in CSC chemoresistance .

Oral Bioavailability : Offers convenience over IV-administered agents like tariquidar .

Table 2: Preclinical and Clinical Efficacy Comparison
Compound Preclinical Model (IC₅₀) Clinical Response Rate (Combination Therapy)
Dofequidar 3 µM (ABCB1 reversal in MDR cells) 53.1% ORR in breast cancer (CAF + dofequidar)
Tariquidar 0.1 µM (ABCB1 inhibition) 12% ORR in ovarian cancer (docetaxel combo)
Elacridar 0.5 µM (ABCB1/ABCG2 inhibition) 20% ORR in colorectal cancer (topotecan combo)

Biological Activity

Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has garnered attention for its potential to reverse multidrug resistance (MDR) in cancer cells. This compound primarily acts by inhibiting ATP-binding cassette (ABC) transporters, specifically ABCB1/P-glycoprotein (P-gp) and ABCG2/Breast Cancer Resistance Protein (BCRP), which are key players in the efflux of chemotherapeutic agents from cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound's primary mechanism involves the inhibition of drug efflux pumps that contribute to MDR. The following points summarize its actions:

  • Inhibition of ABC Transporters : Dofequidar effectively inhibits both ABCB1/P-gp and ABCG2/BCRP, leading to increased retention of chemotherapeutic drugs within cancer cells and enhanced sensitivity to these agents .
  • Impact on Cancer Stem Cells (CSCs) : Research indicates that dofequidar preferentially targets cancer stem-like side population (SP) cells, which are often resistant to conventional therapies. By inhibiting drug export in these cells, dofequidar reduces their viability and enhances the effectiveness of anticancer drugs .

Efficacy in Clinical Trials

Dofequidar has been evaluated in various clinical settings, particularly for breast cancer and other malignancies resistant to standard treatments:

  • Phase III Trials : In trials involving patients who had not received prior therapy, dofequidar demonstrated a relative improvement in response rates when combined with traditional chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF). Although statistical significance was not achieved across all patients, subgroup analyses indicated improved progression-free survival for those receiving dofequidar .
  • Combination Therapies : Dofequidar has shown enhanced efficacy when used in combination with other chemotherapeutic agents. For instance, it significantly improved the antitumor effects of irinotecan (CPT-11) and docetaxel in preclinical models .

Research Findings

Several studies have elucidated the biological activity of this compound:

StudyFindings
Katayama et al. (2009)Dofequidar sensitized SP cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. It reduced cell numbers in SP fractions and reversed MDR in xenografted models .
AACR Abstract (2009)Confirmed that dofequidar inhibited drug efflux and increased sensitivity to anticancer agents in various cancer cell lines. The compound was effective at concentrations achievable in plasma without significant toxicity .
BioCrick DataReported IC50 values indicating potent reversal of drug resistance at low concentrations (3 µM), supporting its potential as a therapeutic agent against MDR .

Case Studies

Case studies illustrate the clinical relevance of dofequidar:

  • Breast Cancer : In a cohort treated with dofequidar plus CAF, patients exhibited improved outcomes compared to those receiving CAF alone. The study highlighted the potential for dofequidar to enhance treatment efficacy in previously untreated populations .
  • Osteosarcoma : Dofequidar was shown to enhance the efficacy of cisplatin in osteosarcoma models, suggesting its role in overcoming resistance mechanisms associated with P-gp overexpression .

Q & A

Q. What is the molecular mechanism of Dofequidar fumarate in overcoming multidrug resistance (MDR)?

this compound acts as a competitive inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting ABCB1/P-glycoprotein (P-gp) and ABCG2/BCRP. Experimental validation involves:

  • In vitro efflux assays using fluorescent substrates (e.g., rhodamine-123 for P-gp) to quantify inhibition efficiency .
  • Animal xenograft models with P-gp-overexpressing tumors to demonstrate restored chemosensitivity when combined with cytotoxic agents like cisplatin or doxorubicin .

Q. How are clinical trials designed to evaluate this compound’s efficacy in combination therapies?

Phase III trials typically use randomized, double-blind, placebo-controlled designs. For example:

  • Endpoint selection : Overall response rate (ORR) and progression-free survival (PFS) are prioritized over overall survival (OS) due to confounding factors in advanced cancers .
  • Dosing protocols : Dofequidar (900 mg PO) is administered 30 minutes before chemotherapy to preempt ABC transporter activity .
  • Subgroup analysis : Retrospective stratification by menopausal status, prior therapy, and tumor stage refines efficacy signals .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s clinical efficacy across studies?

Conflicting results (e.g., ORR improvements without significant PFS gains in breast cancer trials) are analyzed via:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Plasma concentration monitoring ensures adequate drug exposure without altering chemotherapeutic agent levels (e.g., doxorubicin) .
  • Tumor microenvironment profiling : Spatial transcriptomics identifies ABC transporter heterogeneity within tumors, explaining variable responses .

Q. What experimental models best replicate this compound’s effect on cancer stem-like cells (CSCs)?

  • Side population (SP) assays : Flow cytometry with Hoechst 33342 dye isolates ABCG2+ CSCs. Dofequidar reduces SP fraction by inhibiting drug efflux, sensitizing cells to chemotherapy .
  • In vivo limiting dilution assays : Quantifies tumor-initiating capacity of SP cells post-treatment to confirm CSC targeting .

Q. How is this compound integrated into multidrug resistance reversal strategies?

  • Synergy testing : Combinatorial indices (e.g., Chou-Talalay method) validate enhanced cytotoxicity with cisplatin or paclitaxel .
  • Resistance monitoring : Serial biopsies assess ABC transporter re-expression or mutations via qPCR and next-gen sequencing .

Methodological Challenges and Solutions

Q. How to optimize in vitro models for studying this compound’s transporter inhibition?

  • 3D spheroid cultures : Mimic tumor stroma interactions, improving predictive value over monolayer assays .
  • CRISPR/Cas9 knockout models : Generate isogenic ABCB1/ABCG2-null cell lines to isolate Dofequidar-specific effects .

Q. What statistical approaches address heterogeneity in clinical trial data?

  • Bayesian adaptive designs : Allow dose or population adjustments mid-trial based on interim PK/PD data .
  • Machine learning : Identifies biomarkers (e.g., P-gp expression thresholds) predictive of response using trial datasets .

Q. How to validate ABC transporter inhibition in patient-derived xenografts (PDXs)?

  • Ex vivo drug retention assays : PDX cells are treated ex vivo with Dofequidar and chemotherapeutics, followed by LC-MS quantification of intracellular drug accumulation .

Emerging Research Directions

Q. Can this compound enhance immunotherapy efficacy?

Hypothesis: ABC transporter inhibition may reduce immune checkpoint inhibitor efflux from tumor cells.

  • Co-culture models : T-cell cytotoxicity assays with PD-1/PD-L1 blockers and Dofequidar .
  • Immune profiling : Single-cell RNA-seq of tumor-infiltrating lymphocytes post-treatment .

Q. What are the ethical considerations in designing trials for MDR reversal agents?

  • Preclinical justification : Robust in vivo efficacy data (e.g., ≥50% tumor growth inhibition) required before human testing .
  • Safety monitoring : Proactive hematologic surveillance (e.g., neutropenia) due to overlapping toxicity with chemotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dofequidar fumarate
Reactant of Route 2
Dofequidar fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.